molecular formula C2H5NO3S B2959896 1,2,3-Oxathiazolidine 2,2-dioxide CAS No. 19044-42-9

1,2,3-Oxathiazolidine 2,2-dioxide

Cat. No. B2959896
CAS RN: 19044-42-9
M. Wt: 123.13
InChI Key: MBACRDZWRXWNMY-UHFFFAOYSA-N
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Description

1,2,3-Oxathiazolidine 2,2-dioxide is a useful reagent in the preparation of thiophene analogs of viloxazine, which are potential antidepressant drugs . It is also a useful research chemical .


Synthesis Analysis

The cyclic structures of this compound were synthesized using a three-step protocol that includes solvent-free reactions and microwave-assisted heating . The synthesis of a new series of organophosphorus compounds having a cyclic sulfamidates moiety was also described .


Chemical Reactions Analysis

The cyclic structures of this compound were synthesized using a three-step protocol that includes solvent-free reactions and microwave-assisted heating . The novel organophosphonates were synthesized within two steps starting from the cyclic sulfamidate (chloroacetylation following by phosphorylation via Arbuzov reaction) .

Scientific Research Applications

  • Anticonvulsant Activity and Synthesis :1,2,3-Oxathiazolidine 2,2-dioxide derivatives have been studied and synthesized for their anticonvulsant properties. These compounds, also bioisosteres of traditional anticonvulsant drugs, demonstrated a wide spectrum of activity and were not neurotoxic. The compounds were notably potent, outperforming valproic acid in certain tests (Pastore et al., 2013; Sabatier et al., 2019).

  • Synthesis Routes and Alkylation :Novel routes to synthesize N-alkylated cyclic sulfamidates (which include 1,2,3-Oxathiazolidine 2,2-dioxides) were established, demonstrating versatility in generating cyclic sulfamidates with various N-alkyl substituents. This work underscores the chemical utility and adaptability of these compounds in diverse synthesis scenarios (Posakony et al., 2002; Posakony et al., 2002).

  • Fluoroamine Synthesis :These compounds have been utilized in the synthesis of N-benzyl fluoroamines, showcasing their application in creating biologically relevant molecules. The process highlights the compound's utility in intricate chemical transformations and its potential in the synthesis of bioactive molecules (Posakony & Tewson, 2002).

  • Substituted and Spiro-annelated Perhydro-1,2,3-oxathiazine 2,2-Dioxides :The study involved cyclization of specific substrates to obtain perhydro-1,2,3-oxathiazine 2,2-dioxides, which were then converted into various substituted and spiro-annelated compounds, demonstrating the chemical versatility and potential for creating diverse molecular architectures (Varlamov et al., 2004).

  • Substitution Reactions of Hindered Cyclic Sulfamidates :The research focused on substitution reactions of cyclic sulfamidates, including 1,2,3-Oxathiazolidine-2,2-dioxides, underlining their reactivity and potential utility in synthetic chemistry (Posakony & Tewson, 2002).

  • Preparation of Enantiopure Sulfoxides and Sulfinamides :The compounds served as essential intermediates in a simple and general technology for preparing enantiopure sulfoxides and sulfinamides. This indicates their role in producing chiral building blocks, crucial for the synthesis of biologically active substances (Han et al., 2005; Han et al., 2002).

  • Synthesis and Photochromism of Mono and Bis (Thienyl) Substituted Oxathiine 2,2-dioxides :The synthesis of 1,2-Oxathiine 2,2-dioxides and their application in materials chemistry through P-type photochromism exemplifies the compound's utility not just in biological, but also in materials science (Aiken et al., 2019).

  • Oxazolidinone Synthesis Using Carbon Dioxide :Research has incorporated carbon dioxide in the production of oxazolidinones, highlighting the eco-friendly and innovative approaches in the synthesis of important cyclic urethane molecules (Pulla et al., 2013).

  • One-Pot Synthesis of Chiral Nonracemic Amines :The compound has been utilized in one-pot synthesis reactions to produce chiral nonracemic amines or sulfinamides, demonstrating its efficacy in facilitating complex and stereoselective synthesis processes (Roe et al., 2011).

Safety and Hazards

The safety data sheet for 1,2,3-Oxathiazolidine 2,2-dioxide suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions of 1,2,3-Oxathiazolidine 2,2-dioxide research could involve further exploration of its potential as an antidepressant drug and its use in the synthesis of new organophosphorus compounds . Further studies could also investigate its anticonvulsant effects .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

The effects of 1,2,3-Oxathiazolidine 2,2-dioxide on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound can vary depending on the cell type and the biochemical environment .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves multiple steps. It is known to bind to certain biomolecules, which can lead to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a complex manner. It can interact with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

oxathiazolidine 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO3S/c4-7(5)3-1-2-6-7/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBACRDZWRXWNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COS(=O)(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the significance of 1,2,3-Oxathiazolidine 2,2-dioxide in organic synthesis?

A: 1,2,3-Oxathiazolidine 2,2-dioxides, also known as cyclic sulfamidates, serve as valuable intermediates in organic synthesis, particularly for synthesizing chiral amines. [, , ] They act as protected forms of β-amino alcohols, allowing for further chemical manipulations without affecting the amine functionality. [, ] For example, they can be used to introduce fluorine atoms stereoselectively, leading to the formation of chiral fluoroamines. []

Q2: Can you elaborate on the synthesis of this compound derivatives and their use in synthesizing specific bioactive molecules?

A: 1,2,3-Oxathiazolidine 2,2-dioxides can be synthesized from their corresponding β-amino alcohols through a cyclization reaction with thionyl chloride followed by oxidation, often using sodium metaperiodate and ruthenium(IV) oxide. [] This methodology allows for the preparation of enantiomerically pure cyclic sulfamidates from chiral starting materials. [, ] These cyclic sulfamidates have proven useful in the synthesis of various bioactive molecules, including the kappa-agonist CJ-15,161. This synthesis involved using a palladium-catalyzed cross-coupling reaction to link an aryl group to the nitrogen of a specifically functionalized 1,2,3-oxathiazolidine-2,2-dioxide, highlighting the versatility of this synthon. []

Q3: Has the anticancer activity of this compound derivatives been investigated?

A: Yes, recent studies have explored the anticancer potential of novel organophosphorus compounds incorporating the 1,2,3-oxathiazolidine-2,2-dioxide moiety. [] These compounds, synthesized through a multi-step process involving chloroacetylation and the Arbuzov reaction, were tested against a panel of cancer cell lines. [] While the initial results showed low cytotoxicity even at high concentrations, further research is needed to fully explore their potential as anticancer agents and optimize their structure for improved activity. []

Q4: What are the structural characteristics of this compound?

A: this compound contains a five-membered ring comprising one sulfur atom, one nitrogen atom, and three carbon atoms. [, , , ] The sulfur atom is further oxidized with two oxygen atoms, forming a sulfamide group. [, , , ] The molecule can exist as different stereoisomers depending on the substituents attached to the ring, with the chirality at the carbon atoms influencing its biological and chemical properties. [, ]

Q5: How is the three-dimensional structure of this compound related to its solid-state properties?

A: The crystal structure of (R)-3-(tert-Butoxycarbonyl)-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide reveals that the molecule exists as two independent molecules in its asymmetric unit. [] These molecules are linked together through C—H⋯O interactions to form a three-dimensional network in the crystalline state. [] This type of intermolecular interaction can influence the compound's physical properties, such as its melting point and solubility.

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